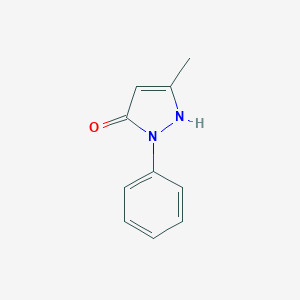

3-Methyl-1-phenyl-1H-pyrazol-5-ol

Übersicht

Beschreibung

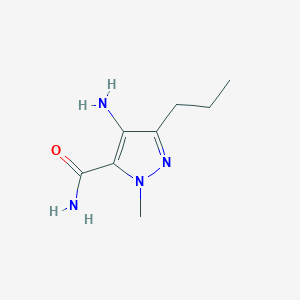

3-Methyl-1-phenyl-1H-pyrazol-5-ol, also known as MPP, is a synthetic compound with a wide variety of applications in scientific research. This versatile molecule has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry. It has been studied for its potential to be used in various lab experiments, as well as for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

C10H10N2O C_{10}H_{10}N_{2}O C10H10N2O

, hat eine Vielzahl von Anwendungen in verschiedenen wissenschaftlichen Bereichen .Antioxidative Aktivität

3-Methyl-1-phenyl-1H-pyrazol-5-ol: wurde synthetisiert und auf seine antioxidativen Eigenschaften untersucht. Die Fähigkeit der Verbindung, freie Radikale abzufangen, wurde mithilfe des DPPH-Assays getestet, einer gängigen Methode zur Untersuchung der Radikalfängeraktivität verschiedener Substanzen . Diese Anwendung ist im Bereich der pharmazeutischen Chemie von Bedeutung, wo Antioxidantien für den Schutz von Zellen vor oxidativem Stress unerlässlich sind.

Antikrebsaktivität

Derivate dieser Verbindung wurden auf ihre Antikrebsaktivitäten untersucht. Die Forschung hat gezeigt, dass bestimmte Derivate gegenüber menschlichen Zelllinien, einschließlich Dickdarmkrebszellen, zytotoxisch sein können. Die zytotoxischen Eigenschaften werden durch In-vitro-Studien bewertet, die zum Verständnis der möglichen therapeutischen Anwendungen dieser Verbindungen bei der Krebsbehandlung beitragen .

Arzneimittelsynthese

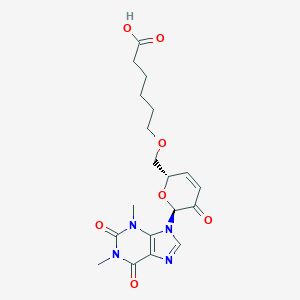

This compound: dient als ein Schlüsselzwischenprodukt bei der Synthese verschiedener Arzneimittel. Es ist besonders wichtig bei der Entwicklung von Arzneimitteln, die den Pyrazolring als Strukturmotiv enthalten. Der Pyrazolring ist in mehreren auf dem Markt erhältlichen Arzneimitteln vorhanden, insbesondere in solchen, die zur Behandlung verschiedener Krebsarten zugelassen sind .

Analytische Chemie

In der analytischen Chemie wird diese Verbindung als Reagenz zum Nachweis von reduzierenden Kohlenhydraten durch ESI/MALDI-MS eingesetzt. Ihre Wasserlöslichkeit macht sie für verschiedene analytische Verfahren geeignet, bei denen sie mit anderen Substanzen reagieren kann, um nachweisbare Komplexe zu bilden .

Grüne Chemie

Die Verbindung wurde in der grünen Chemie für die Synthese von Bis(pyrazol-5-ol)-Derivaten eingesetzt. Diese Synthesen werden unter Verwendung umweltfreundlicher Katalysatoren durchgeführt und zielen darauf ab, den Einsatz gefährlicher Substanzen zu reduzieren, Abfall zu minimieren und die Effizienz zu verbessern .

Neuroprotektives Mittel

This compound: hat sich als potenzielles neuroprotektives Mittel erwiesen. Es wurde festgestellt, dass es Hirnödeme nach Ischämie und Reperfusionsschaden sowohl in Tiermodellen als auch bei Schlaganfallpatienten verhindert. Diese Anwendung ist im Bereich der Neurologie und für die Entwicklung von Behandlungen für Schlaganfall und andere Hirnverletzungen von entscheidender Bedeutung .

Safety and Hazards

The safety data sheet for 3-Methyl-1-phenyl-1H-pyrazol-5-ol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Wirkmechanismus

Target of Action

It’s known that pyrazole derivatives have been shown to be cytotoxic to several human cell lines .

Mode of Action

It has been suggested that pyrazole derivatives can interact with their targets, leading to cytotoxic effects .

Biochemical Pathways

It’s known that some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .

Biochemische Analyse

Biochemical Properties

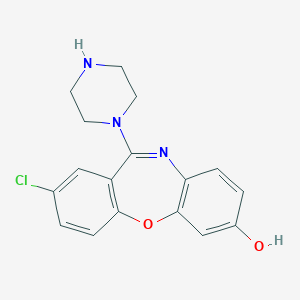

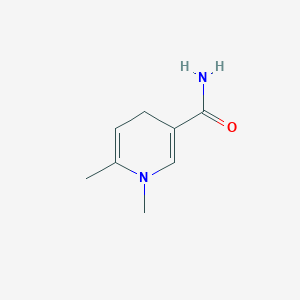

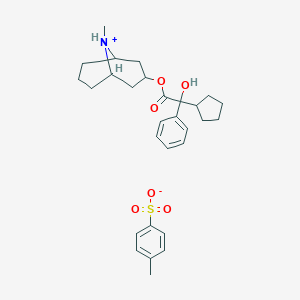

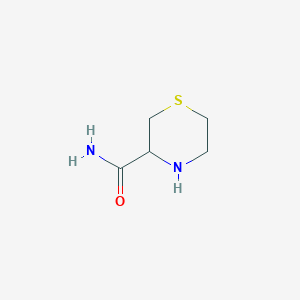

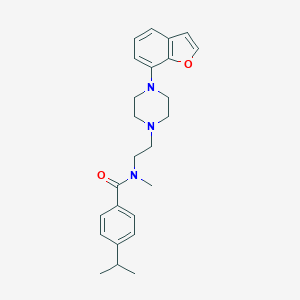

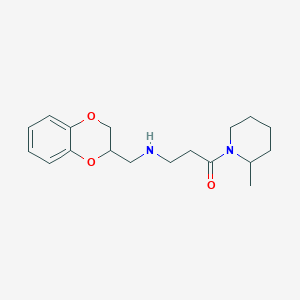

It has been used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are known to be selective and orally active dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .

Cellular Effects

Some derivatives of this compound have shown cytotoxic effects on several human cell lines . For instance, compound 3i, a derivative of 3-Methyl-1-phenyl-1H-pyrazol-5-ol, has shown potent scavenging activity and exhibited cytotoxic effects against RKO cells .

Eigenschaften

IUPAC Name |

5-methyl-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQYIMCESJLPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061334, DTXSID6091550 | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Demethylantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19735-89-8, 942-32-5, 89-25-8 | |

| Record name | 3-Methyl-1-phenylpyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19735-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethylantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019735898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Demethylantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C | |

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

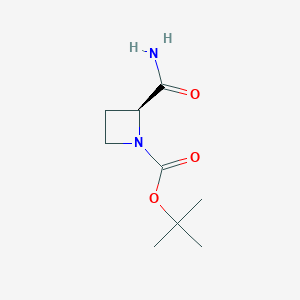

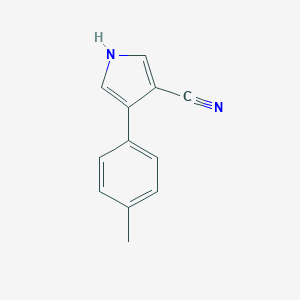

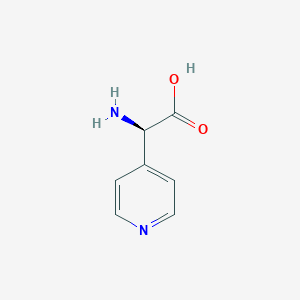

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Methyl-1-phenyl-1H-pyrazol-5-ol?

A1: The molecular formula is C10H10N2O, and the molecular weight is 174.20 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Common techniques include Fourier-transform infrared spectroscopy (FTIR) [, , , , ], 1H and 13C nuclear magnetic resonance (NMR) spectroscopy [, , , , , ], mass spectrometry (MS) [], and X-ray diffraction (XRD) [, ]. These methods provide insights into the compound's structure, functional groups, and purity.

Q3: What is the primary synthetic application of this compound in organic chemistry?

A3: It serves as a key building block for synthesizing 4,4′-(arylmethylene)bis(this compound) derivatives, often via tandem Knoevenagel-Michael reactions [, , , , , , , , , , , , ].

Q4: What are the advantages of using this compound in these reactions?

A4: Its structure readily undergoes condensation with aldehydes, forming a key intermediate that facilitates the subsequent Michael addition step. This allows for efficient one-pot synthesis of diverse bis-pyrazolone derivatives [, , , , , , , , ].

Q5: What types of catalysts have been explored for these reactions involving this compound?

A5: A wide range of catalysts have been investigated, including: * Heterogeneous catalysts: Cu-doped ZnO nanomaterials [], nanomagnetite-Fe3O4 [], cellulose sulfuric acid [], and nanosilica-supported perchloric acid [, ]. * Homogeneous catalysts: Tetraethylammonium L-prolinate [], L-proline [, ], and Brønsted acidic ionic liquids [, , , , ]. * Catalyst-Free conditions: Ultrasound irradiation in water/ethanol mixtures [] and ethylene glycol-promoted reactions [].

Q6: What are the benefits of exploring different catalytic systems?

A6: Researchers aim to identify conditions that enhance reaction efficiency, reduce reaction times, improve yields, and minimize environmental impact [, , , , , , , , , , , , ].

Q7: Have any biological activities been reported for derivatives of this compound?

A7: Yes, studies have investigated the anti-leishmanial, anti-trypanosomal [], antioxidant [, ], anti-inflammatory [], antimicrobial [, , ], and cytotoxic activities [] of various 4,4′-(arylmethylene)bis(this compound) derivatives.

Q8: How do structural modifications impact the biological activity of these derivatives?

A8: Structure-activity relationship (SAR) studies suggest that the presence and nature of substituents on the arylmethylene bridge significantly influence the potency and selectivity of these compounds against different parasites or biological targets [, , , ].

Q9: Has computational chemistry been employed in the study of these compounds?

A9: Yes, computational methods like density functional theory (DFT) calculations have been used to optimize the molecular structure and understand the electronic properties of these derivatives. [, ] Molecular docking studies have also been performed to explore their interactions with target enzymes, such as cyclooxygenase-2 (COX-2), to rationalize their potential anti-inflammatory activity [].

Q10: How are the synthesized compounds purified and characterized?

A10: Purification techniques like column chromatography might be employed []. Characterization relies heavily on spectroscopic methods such as FTIR, NMR, and MS, alongside elemental analysis [, ].

Q11: What are the environmental considerations related to the synthesis of these compounds?

A11: Many research efforts focus on developing greener synthetic approaches, using environmentally benign catalysts, reducing solvent usage, and minimizing waste generation [, , , , , , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)

![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)